M-peg7-(ch2)3-alcohol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The preparation of M-peg7-(ch2)3-alcohol typically involves the reaction of methoxy polyethylene glycol with a suitable alkylating agent to introduce the (ch2)3-alcohol moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, followed by the addition of the alkylating agent.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and chromatography to ensure the final product meets industrial standards.

化学反応の分析

Types of Reactions

M-peg7-(ch2)3-alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions

Major Products Formed

科学的研究の応用

M-peg7-(ch2)3-alcohol has a wide range of scientific research applications:

Chemistry: Used as a PEG linker in the synthesis of various compounds.

Biology: Employed in the modification of biomolecules to enhance solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

Industry: Applied in the formulation of cosmetics and personal care products to enhance the solubility and stability of active ingredients .

作用機序

The mechanism of action of M-peg7-(ch2)3-alcohol involves its ability to increase solubility and stability of compounds in aqueous media. The PEG spacer forms hydrogen bonds with water molecules, enhancing the solubility of the compound. The hydroxyl group allows for further derivatization, enabling the compound to interact with various molecular targets and pathways .

類似化合物との比較

Similar Compounds

M-peg6-(ch2)3-alcohol: Similar structure but with one less ethylene glycol unit.

M-peg8-(ch2)3-alcohol: Similar structure but with one more ethylene glycol unit.

M-peg7-(ch2)2-alcohol: Similar structure but with one less methylene group in the alkyl chain.

Uniqueness

M-peg7-(ch2)3-alcohol is unique due to its specific PEG spacer length and the presence of a hydroxyl group, which provides a balance between solubility and reactivity. This makes it particularly useful in applications requiring high solubility and the ability to undergo further chemical modifications .

生物活性

M-PEG7-(CH2)3-alcohol, a polyethylene glycol (PEG) derivative with a hydroxyl functional group, has garnered attention in various fields, particularly in drug delivery and biomedical applications. This article delves into its biological activity, mechanisms of action, and potential applications supported by diverse research findings.

Chemical Structure and Properties

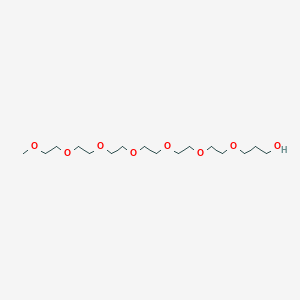

This compound has the chemical formula and is characterized by a linear PEG chain with seven ethylene glycol units and a propanol moiety. Its structure contributes to its solubility and biocompatibility, making it suitable for pharmaceutical applications.

The biological activity of this compound primarily revolves around its role as a drug delivery vehicle. The PEG moiety enhances the solubility and stability of therapeutic agents, while the alcohol group can facilitate interactions with biological membranes.

Key Mechanisms:

- Enhanced Permeability: The small molecular size of this compound allows for better penetration through biological barriers, improving the bioavailability of conjugated drugs .

- Reduced Immunogenicity: By coating drugs with PEG, this compound minimizes immune system recognition, thereby prolonging circulation time in the bloodstream .

- Controlled Release: The compound can be modified to achieve controlled release profiles, allowing for sustained therapeutic effects over time .

In Vitro Studies

In vitro experiments have demonstrated that this compound enhances cellular uptake of various therapeutic agents. For instance:

- Cellular Uptake: Studies indicate that PEGylated compounds exhibit significantly higher uptake in cancer cell lines compared to their non-PEGylated counterparts. This is attributed to improved solubility and reduced aggregation in biological fluids .

- Cytotoxicity Assessments: this compound has been tested with chemotherapeutic agents, showing increased efficacy against tumor cells while reducing toxicity to normal cells .

In Vivo Studies

In vivo research has further elucidated the compound's potential:

- Animal Models: Administration of this compound conjugates in animal models revealed enhanced therapeutic outcomes in cancer treatment, attributed to improved drug distribution and reduced side effects .

- Pharmacokinetics: Studies have shown that PEGylation alters the pharmacokinetic profile of drugs, leading to prolonged half-life and enhanced efficacy in therapeutic applications .

Case Studies

- Cancer Therapy:

- Gene Delivery:

Comparative Analysis

| Property | This compound | Non-PEGylated Compound |

|---|---|---|

| Solubility | High | Low |

| Cellular Uptake | Enhanced | Limited |

| Circulation Half-life | Prolonged | Short |

| Cytotoxicity | Reduced | Higher |

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O8/c1-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-2-3-17/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSMEWXPHXNVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。